molecular formula C9H13NO B2816179 2-Amino-2-(3-methylphenyl)ethan-1-ol CAS No. 1179634-13-9

2-Amino-2-(3-methylphenyl)ethan-1-ol

Cat. No.: B2816179
CAS No.: 1179634-13-9
M. Wt: 151.209
InChI Key: RJJLTGSKFNJQCZ-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-methylphenyl)ethan-1-ol” is a chemical compound with the CAS Number: 1179634-13-9 and a molecular weight of 151.21 . It has a linear formula of C9H13NO . The compound is solid in physical form .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 151.21 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

DNA Interaction and Docking Studies

Kurt, Temel, Atlan, and Kaya (2020) conducted a study where novel Schiff base ligands derived from reactions involving compounds similar to 2-Amino-2-(3-methylphenyl)ethan-1-ol were synthesized. They investigated the DNA binding properties of these ligands and their metal complexes, finding that the ligands and copper complex showed DNA binding activity. This suggests potential applications in the field of drug development (Kurt et al., 2020).

Synthesis of Complexes and Catalytic Activities

Pattanayak et al. (2015) researched Ruthenium and Palladium complexes incorporating amino-azo-phenol ligands, similar in structure to this compound. They explored the synthesis and catalytic activities of these complexes, contributing to the understanding of their potential in catalysis and material science (Pattanayak et al., 2015).

Antitumor Activity

Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, related to this compound, to explore their antitumor activity. They found that these compounds displayed promising results, indicating potential applications in cancer research and treatment (Isakhanyan et al., 2016).

Enantioselective Synthesis

Lee et al. (2007) investigated the Ir-catalyzed allylic amination and ring-closing metathesis as a route to synthesize cyclic beta-amino alcohol derivatives. This study provides insight into the potential use of compounds like this compound in enantioselective synthesis, which is crucial in the development of asymmetric catalysts (Lee et al., 2007).

Synthesis of Pt(II) Complexes

Baran, Kaya, and Turkyilmaz (2012) synthesized and characterized Pt(II) complexes of polydentate ligands, including those similar to this compound. Their research contributes to the development of new materials with potential applications in catalysis and material science (Baran et al., 2012).

Synthesis of Amino Alcohols

Sadigov et al. (2020) synthesized 2-Aminocyclododecan-1-ol and related compounds, demonstrating the potential of these amino alcohols in organic synthesis and possibly in pharmaceutical applications (Sadigov et al., 2020).

Synthesis of Electroluminescent Materials

Shu, Wang, Zhang, and Chen (2017) explored the electroluminescent properties of PtAg2 acetylide complexes supported with tetraphosphine, which are related to the structure of this compound. Their findings contribute to the development of new materials for use in organic light-emitting diodes (OLEDs) (Shu et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Cellular Effects

The effects of 2-Amino-2-(m-tolyl)ethanol on various types of cells and cellular processes are currently under investigation. It is believed that the compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-2-(m-tolyl)ethanol is not fully understood. It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-amino-2-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLTGSKFNJQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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